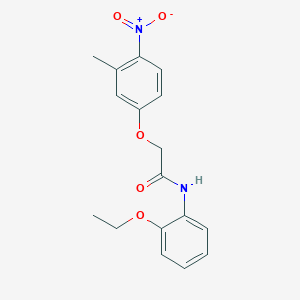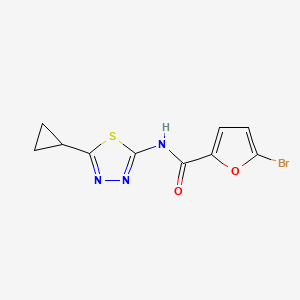
3-hydroxy-2,2,3-trimethyl-1-phenylbutyl benzoate
Vue d'ensemble
Description
3-hydroxy-2,2,3-trimethyl-1-phenylbutyl benzoate, also known as Triphenylbutyl hydroxybenzoate (TPBH), is a synthetic compound that is widely used in scientific research. TPBH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 338.44 g/mol. This compound is used in various fields of research, including pharmaceuticals, cosmetics, and food industries.
Mécanisme D'action
TPBH acts as an antioxidant by scavenging free radicals that are formed during oxidative stress. It also prevents the oxidation of lipids by inhibiting the formation of lipid peroxides. TPBH stabilizes the active ingredients in cosmetic products by preventing their degradation due to exposure to light and air.
Biochemical and Physiological Effects:
TPBH has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and tissues, which can lead to a reduction in inflammation. Additionally, TPBH has been shown to have a protective effect on the liver, reducing the damage caused by toxins.
Avantages Et Limitations Des Expériences En Laboratoire
TPBH is a useful compound for laboratory experiments due to its stability and antioxidant properties. It can be used to prevent the oxidation of sensitive compounds and to stabilize active ingredients in cosmetic and pharmaceutical formulations. However, TPBH has limitations in terms of its solubility and compatibility with certain compounds.
Orientations Futures
There are several future directions for research on TPBH. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, the potential health benefits of TPBH are still being explored, and further research is needed to fully understand its effects on the body. Finally, the potential applications of TPBH in other areas, such as agriculture and energy, are also worth exploring.
Applications De Recherche Scientifique
TPBH is used extensively in scientific research due to its unique chemical properties. It is used as an antioxidant in the food industry to prevent the oxidation of fats and oils. In the pharmaceutical industry, TPBH is used as a preservative in topical creams and ointments. Additionally, TPBH is used as a stabilizer in cosmetic products to prevent the degradation of active ingredients.
Propriétés
IUPAC Name |
(3-hydroxy-2,2,3-trimethyl-1-phenylbutyl) benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19(2,20(3,4)22)17(15-11-7-5-8-12-15)23-18(21)16-13-9-6-10-14-16/h5-14,17,22H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXDCGWWKQMNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-2,2,3-trimethyl-1-phenylbutyl) benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3744935.png)
![[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid](/img/structure/B3744946.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B3744950.png)



![N-benzyl-2-[(6-methylpyrimidin-4-yl)thio]acetamide](/img/structure/B3744969.png)
![N-cyclohexyl-2-[(6-methylpyrimidin-4-yl)thio]acetamide](/img/structure/B3744977.png)
![2-[(6-methylpyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B3744984.png)
![N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide](/img/structure/B3745001.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3745009.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3745017.png)
![5-(4-fluorophenyl)-4-[4-(2-phenoxyethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B3745029.png)
![2-(benzylthio)-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3745034.png)